molecular formula C19H14N2O4S2 B2905176 N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941998-57-8

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2905176
CAS No.: 941998-57-8
M. Wt: 398.45
InChI Key: GUOMCDLHXYZBOU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzofuran and thiazole rings could also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to be solid at room temperature and could have a relatively high melting point due to the presence of the aromatic rings and the potential for intermolecular hydrogen bonding .

Scientific Research Applications

Drug Metabolism

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, and similar compounds, are explored for their metabolic pathways and disposition in the human body. For instance, the disposition and metabolism of [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, was determined in healthy subjects, showing principal elimination via feces and highlighting the presence of more slowly cleared metabolites derived from the benzofuran ring's oxidation (Renzulli et al., 2011).

Synthesis Methodologies

The chemical synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures related to this compound, has been reported to produce compounds with significant electrophysiological activity (Morgan et al., 1990). These methodologies highlight the potential for creating selective agents for various therapeutic applications.

Antimicrobial and Antifungal Studies

Compounds within the same class as this compound have been investigated for their antimicrobial and antifungal properties. A study synthesized derivatives that showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Materials Science

In the field of materials science, this compound derivatives have been studied for their properties as supramolecular gelators. Research indicates that specific derivatives can form stable gels in ethanol/water and methanol/water mixtures, driven by π-π interactions and cyclic N–H⋯N and S⋯O interactions, demonstrating the potential for novel material applications (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for its antimicrobial properties, it could work by disrupting the cell wall of bacteria or inhibiting a key enzyme .

Safety and Hazards

As with any chemical compound, handling “N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” would require appropriate safety measures. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the presence of the benzofuran and thiazole rings, which are found in several biologically active compounds .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOMCDLHXYZBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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